
4-Chloro-4'-trifluoromethoxy-biphenyl-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and an amine group attached to a biphenyl structure
Méthodes De Préparation
The synthesis of 4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable amine precursor in a nonchlorinated organic solvent .
Analyse Des Réactions Chimiques
4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the chloro group with a hydroxyl group or an alkoxy group.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon–carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mécanisme D'action
The mechanism of action of 4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine can be compared with other similar compounds, such as:
4-Chloro-3-(trifluoromethoxy)benzyl bromide: This compound has a similar trifluoromethoxy group but differs in the presence of a bromide group instead of an amine group.
4-(Trifluoromethyl)benzylamine: This compound contains a trifluoromethyl group and an amine group but lacks the chloro and biphenyl structure.
4’-Chloro-biphenyl-2-ylamine: This compound is similar in structure but lacks the trifluoromethoxy group.
The uniqueness of 4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H9ClF3NO |
|---|---|
Poids moléculaire |
287.66 g/mol |
Nom IUPAC |
5-chloro-2-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C13H9ClF3NO/c14-9-3-6-11(12(18)7-9)8-1-4-10(5-2-8)19-13(15,16)17/h1-7H,18H2 |
Clé InChI |
QEHRCFRDXJPSMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


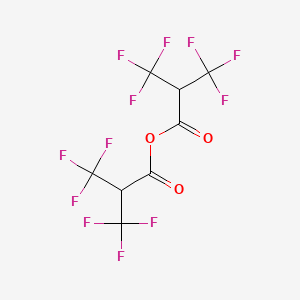

![6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12085717.png)

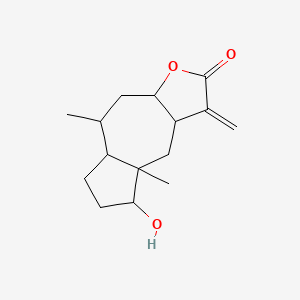
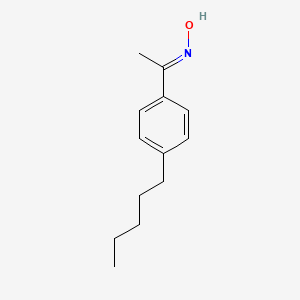
![9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B12085774.png)
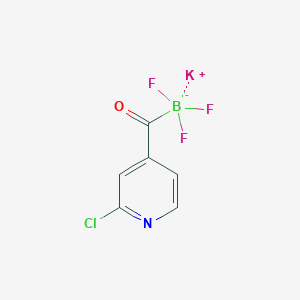



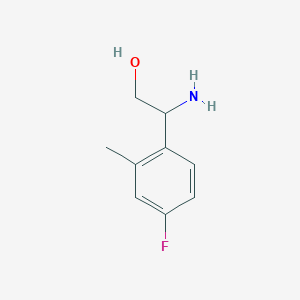
![1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085815.png)

